molecular formula C8H11N<br>(CH3)2C6H3NH2<br>C8H11N B045416 2,5-Dimethylaniline CAS No. 95-78-3

2,5-Dimethylaniline

Cat. No. B045416
CAS RN: 95-78-3
M. Wt: 121.18 g/mol
InChI Key: VOWZNBNDMFLQGM-UHFFFAOYSA-N
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Description

Synthesis Analysis 2,5-Dimethylaniline, a derivative of aniline, is synthesized through various chemical processes. Notably, the synthesis of N,N-dimethylanilines, closely related to 2,5-dimethylaniline, employs palladium-catalyzed Buchwald-Hartwig amination of (hetero)aryl triflates, demonstrating the utility of N,N-dimethylanilines as multifunctional building blocks in organic synthesis (Taeufer & Pospech, 2020). The chemical synthesis of 2,5-dimethylpyrazine, a compound related to 2,5-dimethylaniline, highlights the potential for high-yield production through optimized metabolic pathways in Escherichia coli, showcasing the intersection of biological systems and chemical synthesis (Yang et al., 2021).

Molecular Structure Analysis The molecular structure of 2,5-dimethylaniline features a benzene ring substituted with two methyl groups at the 2nd and 5th positions and an amine group (-NH2) attached directly to the benzene ring. This structure contributes to its chemical properties and reactivity. Detailed analysis and characterization techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, can provide insights into the specific functional groups present in 2,5-dimethylaniline coatings and their protective capabilities against corrosion (Shinde et al., 2006).

Chemical Reactions and Properties 2,5-Dimethylaniline participates in various chemical reactions, including oxidation processes where it can be transformed into other compounds under specific conditions. For instance, the Fenton process has been utilized for the degradation of 2,6-dimethylaniline (a compound structurally similar to 2,5-dimethylaniline), highlighting the influence of reaction conditions on the efficiency of removal and the formation of intermediates like 2,6-dimethylphenol and 2,6-dimethylnitrobenzene (Masomboon et al., 2009).

Scientific Research Applications

  • Optical Fibers

    It was found that the nonlinear refractive index of 2,5-dimethylaniline in methanol increases with concentration, suggesting its potential use in optical fibers (Das et al., 2015).

  • Carcinogenic Activity

    N-acetoxy-3,5-dimethylaniline forms DNA adducts, indicating potential carcinogenic activity in bladder cancer (Cui et al., 2007). Additionally, carcinogenic activities of dimethylaniline isomers are associated with mutagenic properties in mice, with 2,5-DMA and 2,6-DMA showing increased mutation frequencies in nasal tissues (Kohara et al., 2018).

  • Neurodevelopmental Toxicity

    3,5-DMA and its metabolite 5-dimethylaminophenol can cause anomalies in fetal central nervous system development through the production of reactive oxygen species (Chao et al., 2019).

  • Genotoxicity

    Both 2,4-dimethylaniline and 2,4,6-trimethylaniline are genotoxic, causing DNA damage in liver cells and bone marrow cells of mice (Przybojewska, 1999).

  • Corrosion Protection

    Poly(2,5-dimethylaniline) coatings effectively protect low carbon steel against corrosion in chloride environments, significantly increasing corrosion potential and reducing corrosion rate (Shinde et al., 2006).

  • Biodegradation

    Pseudomonas species can biodegrade 2,4-dimethylaniline, a recalcitrant pesticide, into 3-methylcatechol, a genotoxic, teratogenic, and carcinogenic intermediate (Brimecombe et al., 2006).

  • Chemical Synthesis

    An improved process for synthesizing 3,5-dimethylaniline from 2,4-dimethylaniline has been developed, yielding a 75% overall yield and 98.9% purity, reducing synthesis steps from five to three (Chen Hong-bo, 2010).

  • Conducting Polymer Production

    The electrochemical oxidation of 2,5-dimethylaniline in NH4F2.35 HF medium produces a stable, conducting polymer with excellent acid-base properties and conductivity (Geniés & Noël, 1990).

  • Metabolism Studies

    The biochemistry of aromatic amines, such as 3:4-dimethylaniline, has been studied in rats, revealing insights into the metabolism of these compounds (Boyland & Sims, 1959).

  • Mass Spectrometry

    DHB/aniline and DHB/N,N-dimethylaniline matrices improve automated identification and quantitative analysis of native oligosaccharides by MALDI-MS, enhancing sensitivity and sample homogeneity (Snovida et al., 2008).

Safety And Hazards

2,5-Dimethylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and is fatal if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed or in contact with skin .

properties

IUPAC Name

2,5-dimethylaniline
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InChI

InChI=1S/C8H11N/c1-6-3-4-7(2)8(9)5-6/h3-5H,9H2,1-2H3
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InChI Key

VOWZNBNDMFLQGM-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)C)N
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Molecular Formula

C8H11N, Array
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Related CAS

105898-70-2, 51786-53-9 (hydrochloride)
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DSSTOX Substance ID

DTXSID3026306
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Molecular Weight

121.18 g/mol
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Physical Description

2,5-xylidine is a dark brown liquid. (NTP, 1992), CLEAR PALE YELLOW TO ORANGE LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR.
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Boiling Point

417 °F at 760 mmHg (NTP, 1992), 214 °C @ 760 MM HG, 218 °C
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Flash Point

201 °F (NTP, 1992), 93 °C
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Sol in ether, carbon tetrachloride, SLIGHTLY SOL IN ETHANOL, Soluble in oxygenated solvents., 5600 mg/l at 12 °C in water, Solubility in water, g/100ml at 18 °C: 0.5
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Density

0.979 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.9790 @ 21 °C/4 °C, Relative density (water = 1): 0.98
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Vapor Density

4.18 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.19
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Vapor Pressure

16.5 mmHg at 72 °F ; 31.4 mmHg at 103.1 °F; 109.0 mmHg at 155.3 °F (NTP, 1992), 0.15 mm Hg at 25 °C, Vapor pressure, kPa at 96 °C: 1.3
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Product Name

2,5-Dimethylaniline

Color/Form

YELLOW LEAF FROM PETROLEUM ETHER, Colorless to yellow oil, Yellow liquid or solid

CAS RN

95-78-3
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Melting Point

59.9 °F (NTP, 1992), 15.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethylaniline
Reactant of Route 2
2,5-Dimethylaniline
Reactant of Route 3
2,5-Dimethylaniline
Reactant of Route 4
Reactant of Route 4
2,5-Dimethylaniline
Reactant of Route 5
2,5-Dimethylaniline
Reactant of Route 6
Reactant of Route 6
2,5-Dimethylaniline

Citations

For This Compound
1,010
Citations
V Shinde, AB Gaikwad, PP Patil - Applied Surface Science, 2006 - Elsevier
Poly(2,5-dimethylaniline) coatings were synthesized on copper (Cu) by electrochemical polymerization of 2,5-dimethylaniline in aqueous salicylate solution by using cyclic voltammetry. …
Number of citations: 39 www.sciencedirect.com
V Bavastrello, E Stura, S Carrara, V Erokhin… - Sensors and Actuators B …, 2004 - Elsevier
A nanocomposite of multiwalled carbon nanotubes (MWNTs) embedded in poly(2,5-dimethylaniline) (PDMA) was synthesised by oxidative polymerisation. The nanocomposite (PDMA–…
Number of citations: 79 www.sciencedirect.com
PK Das, MK Biswas, E Hoque, A Somadder, MO Faruk… - Journal of Optics, 2015 - Springer
An experimental work has been done to measure the third-order optical nonlinearity of 2,5-dimethylaniline (DMA). The nonlinear refractive index, n 2 was measured for three different …
Number of citations: 11 link.springer.com
AR Shukla, BP Asthana, NG Dongre, CM Pathak - Vibrational spectroscopy, 1992 - Elsevier
The IR and Raman spectra of 2,5-dimethylaniline (2,5-DMA) and 2-methyl-5-chloroaniline (2M,5CA) covering the region 3600-100 cm −1 were recorded at room temperature. The …
Number of citations: 5 www.sciencedirect.com
V Shinde, SR Sainkar, SA Gangal, PP Patil - Journal of materials science, 2006 - Springer
An attempt has been made towards the synthesis of strongly adherent poly(2,5-dimethylaniline) coatings on low carbon steel substrates, with an objective of examining the possibility of …
Number of citations: 26 link.springer.com
A Kollmann, FD Boyer, PH Ducrot, L Kerhoas… - Applied microbiology …, 2005 - Springer
Numerous chemicals, including the xenobiotic 2,5-xylidine, are known to induce laccase production in fungi. The present study was conducted to determine whether the metabolites …
Number of citations: 38 link.springer.com
R Ojani, JB Raoof, A Ahmady… - Caspian Journal of …, 2013 - journals.umz.ac.ir
In this work, modification of carbon paste electrode surface with poly (2, 5-Dimethyl aniline)(P-2, 5-DMA) by using electrochemical polymerization was described. Then, transition metal …
Number of citations: 40 journals.umz.ac.ir
EM Genies, P Noel - Journal of electroanalytical chemistry and interfacial …, 1990 - Elsevier
The electrochemical oxidation of 2,5-dimethylaniline in anhydrous NH 4 F·2.35 HF medium was performed as a function of the potential; this gave a polymer which displays the …
Number of citations: 45 www.sciencedirect.com
N Ruhaney, NN Sultana, PK Das, E Hoque, MK Biswas… - Optical Materials, 2020 - Elsevier
A modification to the well-known Z-scan technique for measuring optical non-linearities is introduced in which one has to take in account only the small portion of the obtained Z-scan …
Number of citations: 3 www.sciencedirect.com
V Shinde, S Chaudhari, PP Patil, SR Sainkar - Materials chemistry and …, 2003 - Elsevier
The electrochemical polymerization (ECP) of (2,5-dimethylaniline) (DMLA) in an aqueous solution of oxalic acid on low carbon steel (LCS) under galvanostatic conditions has been …
Number of citations: 15 www.sciencedirect.com

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